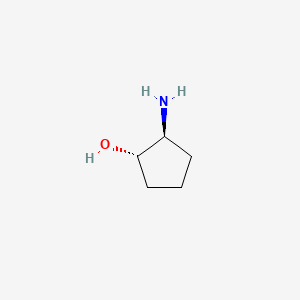

(1S,2S)-2-Aminocyclopentanol

Description

BenchChem offers high-quality (1S,2S)-2-Aminocyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Aminocyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data of (1S,2S)-2-Aminocyclopentanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of (1S,2S)-2-Aminocyclopentanol

Introduction

(1S,2S)-2-Aminocyclopentanol is a chiral amino alcohol, a class of compounds that serves as a valuable building block in asymmetric synthesis, particularly in the development of chiral ligands for catalysis and as a precursor for pharmacologically active molecules. The precise stereochemistry of this molecule is critical to its function, making unambiguous structural confirmation and purity assessment paramount. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize (1S,2S)-2-Aminocyclopentanol: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the expected spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on the complete structural elucidation of this important chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the environment of each hydrogen atom, including their connectivity and stereochemical relationships.[1]

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The following steps represent a standard operating procedure for acquiring high-quality NMR data for a sample like (1S,2S)-2-Aminocyclopentanol.[2]

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For (1S,2S)-2-Aminocyclopentanol, which has exchangeable protons (OH and NH₂), DMSO-d₆ is often an excellent choice as it slows down the exchange rate, allowing for the observation of these protons and their couplings.

-

Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[3]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition Parameters (400 MHz Spectrometer Example): [2]

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 2 seconds to ensure full relaxation of protons.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment with NOE (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: ≥1024, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The trans relationship of the amino and hydroxyl groups in (1S,2S)-2-Aminocyclopentanol dictates specific spatial relationships, which are reflected in the proton-proton coupling constants (J-values).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H1 (CH-OH) | ~3.7 - 3.9 | q | ~6-8 Hz | 1H |

| H2 (CH-NH₂) | ~2.9 - 3.1 | q | ~6-8 Hz | 1H |

| H3, H5 (CH₂) | ~1.5 - 1.8 | m | - | 4H |

| H4 (CH₂) | ~1.3 - 1.5 | m | - | 2H |

| OH | ~4.5 - 5.5 | br s (d) | - | 1H |

| NH₂ | ~2.5 - 3.5 | br s | - | 2H |

Expert Analysis:

-

CH-O and CH-N Protons: The protons on the carbons bearing the hydroxyl (H1) and amino (H2) groups are the most downfield of the aliphatic signals.[3] This is due to the deshielding effect of the electronegative oxygen and nitrogen atoms. Their multiplicities will appear as complex multiplets (approximated as quartets here) due to coupling with each other and with the adjacent methylene protons.

-

Ring Protons: The cyclopentyl ring protons (H3, H4, H5) will appear as a complex, overlapping series of multiplets in the upfield region (~1.3-1.8 ppm). Differentiating these signals often requires 2D NMR techniques.[2]

-

Exchangeable Protons: The hydroxyl (OH) and amine (NH₂) protons appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature. In DMSO-d₆, coupling of the OH proton to H1 may sometimes be resolved, appearing as a doublet.[4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (1S,2S)-2-Aminocyclopentanol, five distinct signals are expected, corresponding to the five carbons of the cyclopentane ring.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~75 - 80 ppm |

| C2 (CH-NH₂) | ~58 - 63 ppm |

| C3 | ~32 - 36 ppm |

| C5 | ~28 - 32 ppm |

| C4 | ~20 - 24 ppm |

Expert Analysis:

-

C1 and C2: Similar to the ¹H spectrum, the carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C2) are significantly downfield compared to the other ring carbons.[2] The carbon bearing the hydroxyl group (C1) is typically the most deshielded.

-

C3, C4, C5: The remaining methylene carbons of the cyclopentane ring appear in the upfield aliphatic region. Their precise chemical shifts are influenced by the stereochemistry and ring conformation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed. The resulting spectrum is a unique molecular fingerprint.[6]

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid (1S,2S)-2-Aminocyclopentanol powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of (1S,2S)-2-Aminocyclopentanol is dominated by the characteristic absorptions of its alcohol and primary amine functional groups.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Appearance |

| 3200 - 3500 | O-H Stretch | Alcohol | Strong | Broad |

| 3200 - 3400 | N-H Stretch | Primary Amine | Medium | Two bands |

| 2850 - 2960 | C-H Stretch (sp³) | Alkane | Strong | Sharp |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium | Sharp |

| 1050 - 1200 | C-O Stretch | Secondary Alcohol | Strong | Sharp |

| 1020 - 1200 | C-N Stretch | Aliphatic Amine | Medium | Sharp |

Expert Analysis:

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is key. A very broad, strong absorption centered around 3300 cm⁻¹ is characteristic of the O-H stretch involved in hydrogen bonding.[7] Overlapping this broad band, two sharper peaks should be visible, which are characteristic of the asymmetric and symmetric N-H stretches of a primary amine.[8]

-

C-H Stretching Region (3000-2850 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the cyclopentane ring.[7]

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains many bands corresponding to bending and stretching vibrations. The most diagnostic peaks are the strong C-O stretch of the secondary alcohol and the C-N stretch of the amine, which confirm the core structure. The N-H bending vibration provides further evidence for the primary amine.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, which is useful for structural analysis.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into the instrument, or a solid probe is used to directly introduce the sample into the source.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged radical cation, the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectral Interpretation

For (1S,2S)-2-Aminocyclopentanol (Molecular Weight: 101.15 g/mol ), the mass spectrum will show a molecular ion peak and several key fragment ions.[9]

Predicted Mass Spectral Data (EI):

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 84 | [C₅H₁₀N]⁺ or [C₅H₈O]⁺• | Loss of OH radical (M-17) or Loss of NH₃ (M-17) |

| 83 | [C₅H₉O]⁺ | Loss of H₂O (M-18) |

| 72 | [C₄H₈N]⁺ | α-cleavage: Loss of C₂H₄O from C1-C5 bond cleavage |

| 58 | [C₃H₈N]⁺ | α-cleavage: Loss of C₂H₃O from C2-C3 bond cleavage |

| 44 | [C₂H₆N]⁺ | α-cleavage: [CH₂=NH₂]⁺ |

Expert Analysis:

-

Molecular Ion (M⁺•): The peak at m/z 101 corresponds to the intact molecule with one electron removed. For alcohols and amines, this peak may be weak or absent due to rapid fragmentation.[10]

-

Loss of Water (M-18): A common fragmentation pathway for alcohols is dehydration, leading to a peak at m/z 83 ([M-18]).[11]

-

Alpha (α)-Cleavage: The most characteristic fragmentation for both alcohols and amines is α-cleavage, where the bond adjacent to the carbon bearing the heteroatom is broken.[10]

-

Cleavage between C1-C5 and C1-C2 would lead to resonance-stabilized oxonium ions.

-

Cleavage between C2-C1 and C2-C3 would lead to resonance-stabilized iminium ions. The fragment at m/z 44 ([CH₂=NH₂]⁺) is a very common and diagnostic peak for primary amines with a hydrogen on the alpha-carbon.

-

Conclusion

The comprehensive spectroscopic analysis of (1S,2S)-2-Aminocyclopentanol provides a self-validating system for its structural confirmation and characterization. ¹H and ¹³C NMR spectroscopy definitively establish the carbon framework and stereochemical arrangement. Infrared spectroscopy rapidly confirms the presence of the critical hydroxyl and primary amine functional groups. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques provide the rigorous, multi-faceted data required by researchers and drug development professionals to confidently utilize this chiral building block in their work.

References

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211106, (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12886905, (1R,2S)-2-aminocyclopentanol. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Chemistry LibreTexts. (2019). 13.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (2019). Applications of Spectroscopic Techniques for Polymer Nanocomposite Characterization. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Introduction: The Significance of (1S,2S)-2-Aminocyclopentanol in Modern Chemistry

An In-depth Technical Guide to (1S,2S)-2-Aminocyclopentanol: Properties, Applications, and Methodologies

(1S,2S)-2-Aminocyclopentanol is a chiral β-amino alcohol that has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid cyclopentane backbone and well-defined stereochemistry create a distinct chiral environment, making it an invaluable tool for researchers, scientists, and drug development professionals.[1] As a member of the aminocyclitol class of compounds, which are known for their remarkable biological activities, this molecule serves as a versatile scaffold in drug design and a powerful controller of stereochemical outcomes in complex chemical reactions.[2] This guide provides a comprehensive technical overview of its core physical and chemical properties, explores its critical applications as a chiral auxiliary, and details proven experimental frameworks for its use.

Part 1: Molecular Identity and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective application. This section details the structural and physical data for (1S,2S)-2-Aminocyclopentanol and its commonly used hydrochloride salt.

Chemical and Structural Identity

The molecule's structure is defined by a five-membered carbocyclic ring with an amino group and a hydroxyl group on adjacent carbons, both oriented in a trans configuration. This specific stereochemistry, designated (1S,2S), is crucial to its function in inducing asymmetry.

Caption: 2D structure of (1S,2S)-2-Aminocyclopentanol highlighting the trans stereochemistry.

Physical and Spectroscopic Properties

The physical properties of (1S,2S)-2-Aminocyclopentanol and its hydrochloride salt are summarized below. The hydrochloride salt is frequently used to improve solubility and handling characteristics.[3]

| Property | (1S,2S)-2-Aminocyclopentanol | (1S,2S)-2-Aminocyclopentanol HCl | Source |

| CAS Number | 930-45-0 | 68327-04-8 | [4][5] |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [5][6] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | White crystalline powder | [4][7] |

| Melting Point | Not widely reported | 179 - 181 °C | [3] |

| Solubility | Soluble in polar solvents | Soluble in water | [3][7] |

| Optical Rotation | Not widely reported | [α]²⁰/D = -32° to -36° (c=1 in H₂O) for the (1R,2R) enantiomer | [3] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring, with characteristic chemical shifts for the protons on the carbons bearing the amino and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms of the cyclopentane ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, typically in the range of 3200-3600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight.[1]

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic power of (1S,2S)-2-Aminocyclopentanol stems from its dual functionality and rigid stereochemical framework. It is most prominently used as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction.[][9]

Role as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer.[9] (1S,2S)-2-Aminocyclopentanol is highly effective in this role, particularly after being converted into a derivative like an oxazolidinone.

Mechanism of Stereochemical Control: The auxiliary creates a sterically hindered environment around the reactive center. When attached to a prochiral substrate (e.g., an enolate), it blocks one face of the molecule, forcing an incoming reagent (e.g., an electrophile) to approach from the less hindered face. This results in a highly diastereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered for reuse.[10]

Key Applications in Asymmetric Synthesis

This molecule is a proven building block for achieving high enantiomeric purity in critical synthetic transformations.

-

Asymmetric Alkylation and Aldol Reactions: When converted to an oxazolidinone and N-acylated, the resulting chiral imide can be deprotonated to form a chiral enolate. This enolate undergoes highly diastereoselective alkylation or aldol reactions, with selectivities often exceeding 99%.[11]

-

Ligand in Asymmetric Catalysis: The amino alcohol can act as a chiral ligand, coordinating with a metal center (e.g., Zinc) to form a chiral catalyst.[12] This complex then directs the enantioselective addition of nucleophiles, such as organozinc reagents, to aldehydes, producing chiral secondary alcohols.[12]

-

Intermediate for Biologically Active Molecules: It serves as a key intermediate in the synthesis of carbocyclic nucleoside analogues, which are investigated as potential antiviral and anticancer agents.[2][13] The defined stereochemistry is essential for mimicking the natural sugar moiety and achieving biological activity.[13]

Part 3: Experimental Protocols and Workflows

To ensure scientific integrity, described protocols must be robust and self-validating. The following sections provide a generalized workflow for the application of (1S,2S)-2-Aminocyclopentanol derivatives in asymmetric synthesis.

Workflow: Asymmetric Alkylation Using a Chiral Auxiliary

The following diagram illustrates the logical steps involved in using a (1S,2S)-2-Aminocyclopentanol-derived auxiliary for an asymmetric alkylation reaction.

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Asymmetric Addition of Diethylzinc to an Aldehyde

This protocol is based on established procedures for analogous chiral β-amino alcohol catalysts and serves as a validated starting point for optimization.[12]

Objective: To synthesize a chiral secondary alcohol with high enantioselectivity using (1S,2S)-2-aminocyclopentanol as a chiral ligand.

Materials:

-

(1S,2S)-2-Aminocyclopentanol (or a derivative like (1S,2S)-2-(benzylamino)cyclopentanol)

-

Diethylzinc (solution in hexanes or toluene)

-

Aldehyde (e.g., benzaldehyde), freshly distilled

-

Anhydrous solvent (e.g., toluene or hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the (1S,2S)-2-aminocyclopentanol derivative (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).

-

Complex Formation: Cool the solution to 0 °C. Add diethylzinc (1.0 M solution, 2.2 mmol, 2.2 equiv) dropwise. A white precipitate may form, and gas evolution (ethane) may be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chiral zinc-ligand complex.

-

Aldehyde Addition: Add the freshly distilled aldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.[12]

-

Reaction Progression: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).[12]

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H NMR.

Part 4: Safety, Handling, and Storage

Proper handling is crucial for both personal safety and maintaining the integrity of the chemical.

Hazard Identification

(1S,2S)-2-Aminocyclopentanol and its hydrochloride salt are classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning or Danger[5]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye damage/irritation (H318/H319).[6] May cause respiratory irritation.[14]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[15][16] Use a dust mask or work in a well-ventilated area or fume hood.[15]

-

Handling: Avoid contact with skin and eyes.[15] Do not breathe dust or vapors.[4] Ensure adequate ventilation.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] For the hydrochloride salt, storage at 2-8 °C is sometimes recommended.[3] Keep away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

(1S,2S)-2-Aminocyclopentanol is more than a simple chemical reagent; it is an enabling tool in the precise construction of complex chiral molecules. Its well-defined stereochemistry and rigid structure provide a reliable platform for inducing asymmetry in a wide range of chemical reactions. For researchers in drug discovery and process development, a mastery of its properties and applications is essential for the stereocontrolled synthesis of next-generation pharmaceuticals and fine chemicals.[3][13]

References

-

LookChem. Cas 225791-13-9, cis-(1S,2R)-2-Aminocyclopentanol hydrochloride. [Link]

-

Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2355-2359. [Link]

-

Chem-Impex International. (1R,2R)-2-Aminocyclopentanol hydrochloride. [Link]

-

Aspira Chemical. (1S,2S)-2-Aminocyclopentanol hydrochloride, 98%. [Link]

-

Capot Chemical. MSDS of (1R,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]

-

PubChem. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]

-

ChemBK. (1S,2R)-2-aminocyclopentanol hydrochloride. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Cheméo. Chemical Properties of Cyclopentanol, trans-2-amino-. [Link]

-

ResearchGate. Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models of hydrogen-bond patterns. [Link]

-

Martínez, A., et al. (2008). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 15(1), 1-1. [Link]

-

Chemdad. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Amerigo Scientific. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (≥98.0% (TLC)). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 68327-04-8 | (1S,2S)-2-Aminocyclopentanol hydrochloride, 98% [aspirasci.com]

- 5. (1S,2S)-2-aminocyclopentan-1-ol 97% | CAS: 930-45-0 | AChemBlock [achemblock.com]

- 6. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 40482-12-0: [(1S,2S)-2-aminocyclopentyl]methanol [cymitquimica.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 14. capotchem.cn [capotchem.cn]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. echemi.com [echemi.com]

Technical Guide: Chiral Purity Determination of (1S,2S)-2-Aminocyclopentanol

The following technical guide details the chiral purity determination of (1S,2S)-2-Aminocyclopentanol . This molecule presents specific analytical challenges: it possesses two chiral centers (creating four distinct stereoisomers) and lacks a strong UV chromophore, making standard UV-HPLC detection difficult without modification.

This guide prioritizes Indirect HPLC via Derivatization as the "Gold Standard" for high-sensitivity pharmaceutical release testing, while providing Direct HPLC and Chiral GC as orthogonal validation methods.

Stereochemical Landscape & Strategic Analysis

To ensure chiral purity, one must resolve the target (1S,2S) isomer from its three specific impurities:

-

(1R,2R)-2-Aminocyclopentanol: The enantiomer (mirror image).[1][2] Physical properties are identical in an achiral environment; requires a chiral selector.

-

(1R,2S)-2-Aminocyclopentanol: A cis-diastereomer.

-

(1S,2R)-2-Aminocyclopentanol: A cis-diastereomer.

Note: Diastereomers (cis vs. trans) are chemically distinct and often separable on achiral phases (e.g., C18), but enantiomers (1S,2S vs. 1R,2R) require chiral discrimination.[1]

Decision Matrix for Method Selection

| Parameter | Direct Chiral HPLC | Indirect HPLC (Derivatization) | Chiral GC |

| Separation Mechanism | Chiral Stationary Phase (CSP) | Diastereomer formation (Achiral Column) | Volatility + Cyclodextrin Phase |

| Detection | RI, ELSD, CAD (Weak UV @ 210nm) | UV/Fluorescence (High Sensitivity) | FID / MS |

| Robustness | Moderate (Mobile phase sensitive) | High (C18 standard columns) | High |

| Recommendation | For process monitoring (gross purity) | For QC/Release (trace impurities) | For orthogonal validation |

Primary Method: Indirect HPLC via Marfey’s Derivatization

Status: Recommended for QC Release Testing (High Sensitivity).

Since the native molecule lacks a chromophore, derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the superior strategy. It introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers, which can be separated on a standard C18 column.

Reagents & Preparation[3][4][5][6][7]

-

Derivatizing Agent: 1% (w/v) FDAA in Acetone.

-

Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃).

-

Quenching Solution: 1 M Hydrochloric Acid (HCl).

-

Diluent: 50:50 Acetonitrile:Water.

Derivatization Protocol

-

Sample: Dissolve 1.0 mg of (1S,2S)-2-Aminocyclopentanol in 100 µL water.

-

Mix: Add 50 µL of 1 M NaHCO₃ followed by 100 µL of FDAA solution.

-

Incubate: Heat at 40°C for 60 minutes . (Ensure complete reaction of the secondary amine).

-

Quench: Cool to room temperature and add 50 µL of 1 M HCl to neutralize.

-

Dilute: Add 700 µL of Diluent. Filter through 0.22 µm PTFE filter before injection.

HPLC Conditions[1][8][9]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient:

-

0–20 min: 10% B → 50% B

-

20–25 min: 50% B → 90% B

-

25–30 min: Hold 90% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 340 nm .

-

Temperature: 30°C.

Elution Logic

The elution order of Marfey's derivatives typically follows hydrophobicity patterns. For amino alcohols, the L-L diastereomer (L-FDAA + 1S,2S-analyte) usually separates well from the L-D diastereomer (L-FDAA + 1R,2R-analyte).

-

Validation Step: Inject a racemic standard derivatized with FDAA to establish the retention times of the (1R,2R) enantiomer and cis-diastereomers.

Alternative Method: Direct Chiral HPLC

Status: Suitable for in-process checks where derivatization is too slow. Requires universal detection (ELSD/CAD) due to lack of UV absorbance.

Chromatographic Conditions[1][6][8][10][11]

-

Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Why: Amylose-based columns show excellent recognition for amino alcohols.

-

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

-

Note: DEA is critical to suppress peak tailing caused by the free amine interacting with residual silanols.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Detection:

-

Preferred: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Alternative: UV at 205–210 nm (Low sensitivity, solvent cut-off interference likely).

-

Orthogonal Method: Chiral Gas Chromatography (GC)

Status: Excellent for confirming volatile impurities and validating HPLC results.

Direct injection of amino alcohols can lead to peak tailing. Derivatization to a trifluoroacetate (TFA) or carbamate derivative is recommended.

Derivatization (TFA Anhydride)

-

Dissolve 5 mg sample in 0.5 mL Dichloromethane (DCM).

-

Add 50 µL Trifluoroacetic Anhydride (TFAA).

-

Incubate at 60°C for 15 mins.

-

Evaporate excess reagent under N₂; reconstitute in DCM.

GC Conditions

-

Column: Cyclodextrin-based capillary column (e.g., Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm).

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 80°C (Hold 1 min).

-

Ramp: 5°C/min to 180°C.

-

Final: 180°C (Hold 5 min).

-

-

Detector: FID (Flame Ionization Detector) @ 250°C.

-

Inlet: Split mode (20:1) @ 220°C.

Visualizations

Stereoisomer Hierarchy & Separation Logic

This diagram illustrates the relationship between the target molecule and its impurities, mapping them to the separation strategy.

Caption: Stereochemical relationships showing the necessity of chiral selectors to resolve the (1R,2R) enantiomer from the (1S,2S) target.

Method Development Workflow

A decision tree for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity requirements.

Caption: Workflow for selecting between Indirect (Marfey's) and Direct HPLC methods based on sensitivity needs.

Comparison of Methods (Summary Data)

| Feature | Marfey's Method (Indirect) | Direct Chiral HPLC | GC-FID (Derivatized) |

| LOD (Limit of Detection) | High (< 0.05%) | Low (~0.5%) | Moderate (~0.1%) |

| Preparation Time | 90 mins (Derivatization) | 5 mins (Dilute & Shoot) | 30 mins (Derivatization) |

| Cost per Run | Low (Standard C18) | High (Chiral Column) | Low (Capillary Column) |

| Suitability | Final Product Release | Reaction Monitoring | Solvent/Volatile Analysis |

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11] Link

-

Sigma-Aldrich (Merck). Chiral HPLC Application Guide: Separation of Amino Alcohols on Polysaccharide Phases. Link

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link

-

FDA. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 4. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. azom.com [azom.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. hplc.sk [hplc.sk]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

Stability Profiling and Preservation Protocols for (1S,2S)-2-Aminocyclopentanol

[1]

Executive Summary

(1S,2S)-2-Aminocyclopentanol (CAS: 68327-04-8 for the hydrochloride salt) is a critical chiral building block utilized in the asymmetric synthesis of pharmaceutical intermediates, including carbocyclic nucleosides and glycosidase inhibitors.[1][2][3][4] Its utility is defined by the precise stereochemical arrangement of the vicinal amino and hydroxyl groups.[1][4] However, this functionality introduces significant stability challenges: the free base is prone to oxidative degradation and atmospheric carbonylation ("amine blush"), while the hydrochloride salt exhibits pronounced hygroscopicity. This technical guide delineates the degradation mechanisms and establishes a rigorous storage protocol to maintain enantiomeric purity and chemical integrity.[1][4]

Part 1: Chemical Identity & Physicochemical Profile[4]

Understanding the intrinsic vulnerabilities of (1S,2S)-2-Aminocyclopentanol requires distinguishing between its Free Base and Salt forms.[1][4] The stability profile shifts dramatically depending on the state of the amine.[1][4]

| Feature | Free Base Form | Hydrochloride Salt Form |

| CAS Number | 6628-35-9 (Generic Trans) | 68327-04-8 (Specific (1S,2S)-Trans) |

| Physical State | Viscous Liquid / Low-Melting Solid | Crystalline Solid (White to Pale Yellow) |

| Reactivity | High (Nucleophilic Amine) | Low (Protonated Amine) |

| Primary Risk | Oxidation, CO₂ Absorption | Hygroscopicity (Moisture Uptake) |

| Storage Temp | -20°C (Freezer) | 2–8°C (Refrigerator) |

Technical Note on Stereochemistry: Commercial catalogs frequently list this compound as (1S,2S)-trans .[4] While standard IUPAC priority rules for cyclopentane rings can lead to nomenclature confusion (where (1S,2S) is often cis), the industry standard for CAS 68327-04-8 refers to the trans-isomer .[1][4] Researchers must verify stereochemistry via optical rotation or X-ray crystallography rather than relying solely on catalog labels.[1][4]

Part 2: Degradation Mechanisms

The degradation of 2-aminocyclopentanol is driven by three primary vectors: Atmospheric Carbonylation , Oxidative Dehydrogenation , and Hydrolytic Agglomeration .[4]

Atmospheric Carbonylation (Amine Blush)

The free amine moiety is a strong nucleophile.[4] Upon exposure to air, it reacts rapidly with carbon dioxide to form carbamic acid species, which eventually stabilize as carbamate salts. This reaction is reversible but alters the stoichiometry of the reagent, leading to errors in precise catalytic loading.[4]

Oxidative Instability

While the cyclopentane ring is robust, the vicinal amino alcohol motif is susceptible to oxidation.[1][4] The amine can undergo N-oxidation, while the secondary alcohol can be oxidized to the corresponding ketone (2-aminocyclopentanone), which is highly unstable and prone to self-condensation (dimerization).[1][4]

Hygroscopicity

The hydrochloride salt is the preferred storage form due to the protection of the amine group.[1][4] However, the ionic lattice is highly hygroscopic.[4] Water absorption leads to:

Visualization: Degradation Pathways

Figure 1: Primary degradation vectors for the free base amino alcohol upon exposure to ambient environment.[1]

Part 3: Storage & Handling Protocols

To ensure the integrity of (1S,2S)-2-Aminocyclopentanol, a tiered storage approach is required.[1][4]

Tier 1: Long-Term Storage (Recommended)

Target: Storage > 1 Month

-

Form: Convert Free Base to Hydrochloride Salt immediately upon synthesis or receipt.

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density).[1][4]

-

Seal: Parafilm or electrical tape over the cap junction.[1][4]

-

Environment: Desiccator cabinet within a refrigerator (2–8°C ).

Tier 2: Active Use (Short-Term)

Target: Daily/Weekly Use

-

Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1][4]

-

Handling: Weigh quickly in a fume hood. For the free base, weighing should ideally occur in a glovebox.[4]

Experimental Protocol: Conversion to HCl Salt

If you possess the unstable free base, convert it to the salt for storage:

-

Dissolve (1S,2S)-2-aminocyclopentanol (1 eq) in dry Ethanol or Diethyl Ether.[1][4]

-

Cool solution to 0°C in an ice bath.

-

Stir for 30 minutes; a white precipitate will form.

-

Wash with cold ether and dry under high vacuum for 4 hours.[1][4]

Visualization: Storage Decision Tree

Figure 2: Decision matrix for handling and storage based on chemical form.

Part 4: Quality Control & Analytical Verification

Before committing the reagent to a high-value synthesis, verify its purity.[1][4]

| Analytical Method | Purpose | Acceptance Criteria |

| 1H NMR (D₂O) | Check for chemical purity & solvent | Sharp multiplets for cyclopentyl protons; no ethyl acetate/ether peaks. |

| Optical Rotation | Verify Enantiomeric Excess (ee) | Compare [α]D with CoA. Typical range: -32° to -36° (c=1, H₂O).[1][4] |

| Elemental Analysis | Check for Hydration | C/H/N ratios should match theoretical within 0.4%. |

Self-Validating Check: If the solid appears "sticky" or has turned from white to yellow, perform a recrystallization (Ethanol/Ether) before use.[4] Yellowing indicates oxidation; stickiness indicates moisture absorption.[1][4]

References

-

Sigma-Aldrich. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Product Specification. Retrieved from [4]

-

PubChem. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride Compound Summary. National Library of Medicine.[1][4] Retrieved from [4]

-

TCI Chemicals. (1R,2R)-2-Aminocyclopentanol Hydrochloride Safety Data Sheet. Retrieved from [4]

-

Santa Cruz Biotechnology. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Data Sheet. Retrieved from

-

Frontiers in Chemistry. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase. (2022).[1][4] Retrieved from [4]

Sources

- 1. NoName_4581 | C5H11NO | CID 143443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | CAS 68327-04-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Evolution of Aminocyclopentanol Derivatives in Chemical Synthesis

Introduction and Core Significance

Aminocyclopentanols represent a highly versatile class of chiral building blocks in organic synthesis and medicinal chemistry. Characterized by a rigid cyclopentane scaffold with precisely arranged amine and hydroxyl functional groups, these derivatives are foundational to the development of complex bioactive molecules. Their structural geometry allows them to act as effective mimics of natural sugar substrates and steroid hormones, positioning them as critical intermediates in the synthesis of carbocyclic nucleosides and selective enzyme inhibitors 1.

As the demand for enantiopure therapeutics has grown, the synthetic methodologies surrounding aminocyclopentanols have evolved from hazardous, non-selective classical reactions to highly sophisticated, catalyst-driven asymmetric processes.

Historical Context and Synthetic Evolution

The Limitations of Classical Synthesis

Historically, the synthesis of 1,2-amino alcohols relied heavily on the nucleophilic ring-opening of epoxides (such as cyclopentene oxide) using ammonia or hydrazoic acid (

The Asymmetric Epoxide Ring-Opening Paradigm

A major paradigm shift occurred with the development of catalytic asymmetric ring-opening (ARO) of meso-epoxides. To bypass the hazards of ammonia equivalents, researchers developed protocols utilizing aryl carbamates as nucleophiles, catalyzed by oligomeric (salen)Co(III)–OTf complexes 2.

Mechanistic Causality: The choice of an oligomeric rather than a monomeric (salen)Co complex is not arbitrary; it is dictated by the reaction's kinetics. Epoxide ring-opening via metal catalysis requires a bimetallic cooperative mechanism: one Lewis acidic Co(III) center activates the epoxide oxygen, while an adjacent Co(III) center delivers the nucleophile. The oligomeric structure physically enforces the spatial proximity of these metal centers, drastically lowering the activation entropy. This results in striking improvements in both the reaction rate and enantioselectivity, routinely yielding trans-2-aminocyclopentanol with >99% enantiomeric excess (ee) 2.

Caption: Bimetallic cooperative mechanism for the asymmetric ring-opening of meso-epoxides.

Chemoenzymatic Resolution

For 1,3-disubstituted derivatives, chemoenzymatic resolution has become the gold standard. Biocatalytic routes utilizing lipases (e.g., Pseudomonas stutzeri lipase or pancreatin) selectively acetylate or hydrolyze specific enantiomers. This is particularly crucial for isolating (1R,3S)-3-aminocyclopentanol, a non-negotiable chiral intermediate in the synthesis of advanced antiviral agents like the HIV integrase inhibitor bictegravir .

Applications in Drug Discovery

Aminocyclopentanol derivatives exhibit highly divergent therapeutic applications depending on their specific stereochemistry and substitution patterns.

Caption: Divergent therapeutic applications of aminocyclopentanol stereoisomers.

Carbocyclic Nucleosides (Antiviral Agents)

Carbocyclic nucleosides replace the labile oxygen atom of the furanose sugar ring with a methylene group. This modification confers enzymatic resistance against phosphorylases while maintaining the molecule's ability to inhibit viral polymerases. cis-3-Aminocyclopentanol is directly utilized in "base construction" methodologies. For instance, its reaction with 2-amino-4,6-dichloro-5-formamidopyrimidine yields hydroxycyclopentylpurines. These are subsequently converted into guanine α-carboxy nucleoside phosphonates (G-α-CNP), which act as direct inhibitors of multiple viral DNA polymerases 3.

Aldo-Keto Reductase (AKR) Inhibition (Anticancer Agents)

Certain aminocyclopentanol derivatives function as potent inhibitors of the aldo-keto reductase (AKR) enzyme family, specifically AKR1C1 and AKR1C3. Because these enzymes are responsible for the biosynthesis of androgens and estrogens, their inhibition disrupts the hormonal signaling pathways that drive the proliferation of hormone-dependent prostate and breast cancers 1.

Quantitative Data: Synthetic Methodologies Comparison

The table below summarizes the evolution of synthetic methodologies for aminocyclopentanol derivatives, highlighting the shift toward safer, high-yielding asymmetric processes.

| Synthetic Methodology | Key Reagents / Catalysts | Target Isomer | Yield (%) | Enantiomeric Excess (ee %) | Safety & Scalability |

| Classical Ring-Opening | Hydrazoic acid ( | Racemic trans-1,2 | 40-60% | N/A | Low (Explosive hazards, toxic) 2 |

| Catalytic Asymmetric Ring-Opening | Oligomeric (salen)Co-OTf, Aryl carbamate | trans-2-aminocyclopentanol | >85% | >99% | High (Multigram scale, 1 mol% cat.) 2 |

| Chemoenzymatic Resolution | Lipase (e.g., PSL, PC), Vinyl acetate | (1R,3S)-3-aminocyclopentanol | ~45% (max 50%) | >98% | High (Mild conditions, scalable) []() |

| Microwave-Assisted Base Construction | 2-amino-4,6-dichloro-5-formamidopyrimidine | cis-3-aminocyclopentanol deriv. | 72% | Retained from precursor | High (Rapid, one-pot procedure) 3 |

Standardized Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis of trans-2-Aminocyclopentanol Hydrochloride

This protocol outlines the scalable, enantioselective preparation of trans-2-aminocyclopentanol, bypassing the need for hazardous ammonia equivalents 2.

-

Preparation & Activation : In a rigorously dried, argon-purged flask, dissolve meso-cyclopentene oxide (1.0 equiv) and phenyl carbamate (1.05 equiv) in anhydrous methyl tert-butyl ether (MTBE).

-

Catalyst Introduction : Add 1.0 mol % of the oligomeric (salen)Co(III)–OTf complex.

-

Causality Note: MTBE is chosen as a non-coordinating solvent to prevent solvent molecules from competitively binding to the Co(III) Lewis acid centers, ensuring maximum epoxide activation.

-

-

Reaction Monitoring : Stir the mixture at room temperature.

-

Self-Validation Step: Monitor the disappearance of phenyl carbamate via GC-MS or TLC. Complete consumption of the nucleophile validates that the catalyst has not been poisoned and turnover is complete.

-

-

Deprotection & Isolation : Subject the crude protected amino alcohol to basic hydrolysis using NaOH in ethanol at reflux to cleave the carbamate group.

-

Crystallization : Acidify the mixture with ethereal HCl and recrystallize the resulting solid from ethanol/ethyl acetate.

-

Self-Validation Step: The crystallization of the hydrochloride salt inherently upgrades the optical purity. Chiral HPLC of the final crystals should confirm >99% ee, as trace enantiomeric impurities remain soluble in the mother liquor 2.

-

Protocol 2: Microwave-Assisted Base Construction for Carbocyclic Nucleosides

This methodology describes the coupling of cis-3-aminocyclopentanol to a pyrimidine base, a critical step in synthesizing guanine α-carboxy nucleoside phosphonates 3.

-

Reagent Assembly : In a microwave-safe reaction vial, combine cis-3-aminocyclopentanol (1.0 equiv) with 2-amino-4,6-dichloro-5-formamidopyrimidine (1.1 equiv).

-

Solvent & Base Addition : Suspend the reactants in anhydrous N,N-dimethylformamide (DMF) and add N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

-

Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the coupling, preventing the protonation of the aminocyclopentanol, which would otherwise quench its nucleophilicity.

-

-

Microwave Irradiation : Seal the vial and heat the mixture to 120°C for 20 minutes using a dedicated microwave synthesizer.

-

Causality Note: Microwave irradiation provides rapid, uniform volumetric heating, drastically accelerating the nucleophilic aromatic substitution (

) compared to conventional thermal reflux. This minimizes the thermal degradation of the sensitive cyclopentanol core.

-

-

Purification : Quench the reaction with water, extract with ethyl acetate, and purify the concentrated organic layer via flash column chromatography (DCM:MeOH gradient) to yield the hydroxycyclopentylpurine intermediate.

-

Self-Validation Step: Confirm the regioselectivity of the pyrimidine coupling via 2D NMR (HMBC/HSQC) to ensure the primary amine of the cyclopentanol attacked the correct electrophilic carbon on the pyrimidine ring 3.

-

Caption: Synthetic workflow for base construction of carbocyclic nucleosides from aminocyclopentanols.

References

-

A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Synthesis of Guanine α-Carboxy Nucleoside Phosphonate (G-α-CNP), a direct inhibitor of multiple viral DNA polymerases Source: University College Cork (CORA) URL:[Link]

-

Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: RSC Publishing URL:[Link]

Sources

Conformational analysis of substituted cyclopentanolamines

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclopentanolamines

Abstract

The cyclopentane ring is a prevalent scaffold in a multitude of biologically active molecules, including prostaglandins and numerous antiviral and anticancer agents.[1] When substituted with both hydroxyl and amino functionalities, as in cyclopentanolamines, the molecule's three-dimensional structure is governed by a delicate interplay of steric and electronic effects, with intramolecular hydrogen bonding often playing a decisive role.[2][3] This conformational preference is inextricably linked to the molecule's pharmacokinetic and pharmacodynamic profiles, making its rigorous analysis a cornerstone of modern drug design and development. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the conformational landscapes of substituted cyclopentanolamines, integrating state-of-the-art experimental and computational methodologies.

Foundational Principles: The Dynamic Nature of the Cyclopentane Ring

Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain that would be present in a planar structure.[4][5] This dynamic behavior is described by a concept known as pseudorotation.

The two most prominent conformations are the Envelope (E) , which has Cₛ symmetry, and the Twist (T) or Half-Chair , which has C₂ symmetry.[6][7][8] In the envelope form, four carbon atoms are coplanar, with the fifth puckered out of the plane. In the twist form, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers can interconvert with a very low energy barrier, often comparable to RT at room temperature, via a process called pseudorotation.[9] The precise position on the pseudorotational pathway can be described by a puckering amplitude (q) and a phase angle (φ).[10][11]

The introduction of substituents, particularly those capable of forming intramolecular hydrogen bonds like the hydroxyl and amino groups in cyclopentanolamines, breaks the degeneracy of these conformations. This stabilizes specific envelope or twist forms where the substituents can adopt energetically favorable pseudo-axial or pseudo-equatorial orientations.

Caption: Pseudorotation pathway of cyclopentane interconverting between envelope (E) and twist (T) conformations.

The Role of Intramolecular Hydrogen Bonding

In cis-substituted cyclopentanolamines, the proximity of the hydroxyl (-OH) and amino (-NH₂) groups often leads to the formation of a strong intramolecular hydrogen bond. This interaction acts as a conformational lock, creating a pseudo-six-membered ring and significantly stabilizing a specific conformation.[2][3][12] The strength and presence of this bond are highly dependent on the substitution pattern (e.g., 1,2- vs. 1,3-), the stereochemistry (cis vs. trans), and the solvent environment. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded state, while polar, protic solvents can disrupt it by competing for hydrogen bonds. Characterizing this interaction is paramount to understanding the molecule's behavior in different biological environments.

Experimental Methodologies for Conformational Elucidation

A multi-pronged experimental approach is essential for a robust conformational analysis. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy is the most powerful tool for characterizing the conformational dynamics and equilibria present in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides data that is averaged over the ensemble of conformations present in solution. By analyzing various NMR parameters, one can deduce the geometry and relative populations of the dominant conformers.[13][14]

Key Parameters and Their Interpretation:

-

³J(H,H) Coupling Constants: The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle (H-C-C-H) as described by the Karplus equation.[10][15] For cyclopentane systems, generalized Karplus relationships have been developed to account for pseudorotation.[16][17][18] By measuring the ³J(H,H) values around the ring, one can extract dihedral angle information and thus infer the ring's pucker and the pseudo-axial/equatorial orientation of substituents.

-

Nuclear Overhauser Effect (NOE): NOE (or ROE for medium-sized molecules) provides information about through-space proximity of protons (typically < 5 Å). The presence of a strong NOE between two protons indicates they are close in space, which is invaluable for determining relative stereochemistry and substituent orientation. For example, a strong NOE between two protons on the same face of the ring can confirm a cis relationship and help define the ring's conformation.

-

Chemical Shifts (¹H and ¹³C): The chemical shifts of ring protons and carbons are sensitive to their local electronic environment, which is altered by the ring's conformation and the orientation of substituents. Anisotropic effects and the presence of hydrogen bonding can cause significant changes in chemical shifts, providing clues to the dominant conformation.

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve the substituted cyclopentanolamine in a deuterated solvent (e.g., CDCl₃ to favor intramolecular H-bonding, or DMSO-d₆/D₂O to probe conformations in more polar environments). Ensure the sample is free of paramagnetic impurities.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum with high resolution to accurately measure chemical shifts and coupling constants.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity around the ring.

-

Acquire a 2D NOESY or ROESY spectrum. Causality: A ROESY experiment is often preferred for molecules in this size range to mitigate the risk of zero-crossing or negative NOEs that can complicate interpretation.

-

Acquire ¹³C and DEPT spectra to assign carbon resonances. 2D HSQC and HMBC experiments may be necessary for full assignment of complex structures.

-

-

Data Analysis:

-

Assign all ¹H and ¹³C resonances using COSY, HSQC, and HMBC data.

-

Extract all relevant ³J(H,H) values from the 1D ¹H spectrum. Use spectral simulation if necessary to deconvolve complex multiplets.

-

Analyze the ROESY spectrum to identify key through-space correlations. Quantify the correlations where possible.

-

Compare the experimental ³J(H,H) values to those predicted by a Karplus relationship for various envelope and twist conformations to identify the best fit.

-

Use the ROE correlations as distance restraints to build a qualitative 3D model of the dominant solution conformation.

-

X-Ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[19][20]

Expertise & Causality: While considered the "gold standard" for structural determination, it is crucial to recognize that the solid-state conformation represents a single, low-energy state within a crystal lattice.[21] Packing forces can influence the observed conformation, which may not be the most populated or biologically relevant conformation in solution. Therefore, crystallographic data should be used as a critical validation point and a starting geometry for computational studies, rather than the sole descriptor of the molecule's structure.

Computational Chemistry Approaches

Computational methods are indispensable for exploring the full potential energy surface (PES) of a flexible molecule and quantifying the energy differences between conformers.[9][22]

Conformational Search with Molecular Mechanics (MM)

The first step is typically a broad conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94, OPLS). This search systematically explores different ring puckers and substituent orientations to identify a pool of low-energy candidate structures.

Geometry Optimization and Energy Calculation with Density Functional Theory (DFT)

The low-energy conformers identified by MM are then subjected to higher-level quantum mechanical calculations for accurate geometry optimization and energy refinement.

Trustworthiness & Self-Validation: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost. Functionals like B3LYP are workhorses, while modern functionals like M06-2X are often superior for systems with significant non-covalent interactions, such as the intramolecular hydrogen bonds in cyclopentanolamines.[9][23] A sufficiently large basis set, such as 6-311+G(d,p), is required to accurately describe the electronic structure. A crucial self-validation step is to perform a frequency calculation on all optimized structures; the absence of imaginary frequencies confirms that the structure is a true energy minimum.[11]

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of the cyclopentanolamine using a molecular editor.

-

Conformational Search (MM): Perform a systematic or stochastic conformational search using a molecular mechanics force field to generate hundreds or thousands of potential conformers.

-

Filtering and Clustering: Cluster the resulting conformers by geometry and discard high-energy duplicates, retaining a set of unique, low-energy structures (e.g., all within 10-15 kcal/mol of the global minimum).

-

DFT Optimization: Optimize the geometry of each retained conformer using a DFT method (e.g., B3LYP or M06-2X) with a Pople-style basis set (e.g., 6-311+G(d,p)). Include a solvent model (e.g., PCM or SMD) to simulate the solution environment.

-

Frequency Calculation (Validation): Perform a frequency calculation at the same level of theory for each optimized structure. Confirm that all are true minima (zero imaginary frequencies). This step also provides the zero-point vibrational energies and thermal corrections needed to calculate Gibbs free energies.

-

Energy Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) for all confirmed conformers to determine their relative populations according to the Boltzmann distribution.

-

Structure and Parameter Analysis: For the lowest energy conformers, calculate key geometric parameters (dihedral angles, interatomic distances) and NMR parameters (coupling constants, chemical shifts) for direct comparison with experimental data.

Integrated Analysis: Synthesizing Experimental and Computational Data

The most powerful and trustworthy conformational analysis emerges from the synergy between experimental and computational results.

Caption: Workflow for integrated experimental and computational conformational analysis.

The process involves comparing the experimental data with the computationally predicted data for the low-energy conformers. The conformer (or ensemble of conformers) whose calculated properties (e.g., ³J(H,H) values, key inter-proton distances) most closely match the experimental NMR data is assigned as the dominant solution-state structure. The X-ray structure serves as a crucial benchmark for validating the computational methods and confirming the stereochemistry.

Data Presentation: A Comparative Table

For a hypothetical cis-2-aminocyclopentanol, the integrated analysis could be summarized as follows:

| Conformer | Ring Pucker | H-Bond (O-H···N) | Relative ΔG (kcal/mol) (DFT, in CHCl₃) | Key ³J(H1,H2) (Hz) (Calculated) | Key ³J(H1,H2) (Hz) (Experimental) |

| Conf-1 | C3-exo Envelope | Yes (1.9 Å) | 0.00 | 4.1 | 4.2 |

| Conf-2 | C4-endo Envelope | No | +3.8 | 8.9 | - |

| Conf-3 | Twist (T) | Weak | +2.5 | 6.5 | - |

In this example, the excellent agreement between the experimental J-coupling and the value calculated for Conf-1 , combined with its status as the global energy minimum, provides strong evidence that it is the dominant conformation in chloroform.

Conclusion

The conformational analysis of substituted cyclopentanolamines is a complex but critical task in drug discovery. A purely experimental or purely computational approach is often insufficient. By strategically combining the strengths of high-resolution NMR spectroscopy for solution-state dynamics and X-ray crystallography for solid-state validation with the predictive power of DFT calculations, researchers can build a comprehensive and reliable model of a molecule's conformational landscape. This detailed structural understanding is fundamental for rationalizing structure-activity relationships (SAR) and designing next-generation therapeutic agents with improved potency and selectivity.

References

-

Title: Cyclohexane Conformations Source: Master Organic Chemistry URL: [Link]

-

Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Cycloalkanes Source: Imperial College London URL: [Link]

-

Title: Cyclopentane Source: OpenOChem Learn URL: [Link]

-

Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) Source: Dalal Institute URL: [Link]

-

Title: Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Source: ACS Publications URL: [Link]

-

Title: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]

-

Title: A local mode study of ring puckering effects in the infrared spectra of cyclopentane Source: The Journal of Chemical Physics URL: [Link]

-

Title: Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study Source: PMC (PubMed Central) URL: [Link]

-

Title: Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations Source: RSC Advances URL: [Link]

-

Title: A Local Mode Study of Ring Puckering Effects in the Infrared Spectra of Cyclopentane Source: ODU Digital Commons URL: [Link]

-

Title: A local mode study of ring puckering effects in the infrared spectra of cyclopentane Source: AIP Publishing URL: [Link]

-

Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Source: SciSpace URL: [Link]

-

Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran Source: ResearchGate URL: [Link]

-

Title: Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran Source: MDPI URL: [Link]

-

Title: Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier Source: ResearchGate URL: [Link]

-

Title: Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA Source: PMC (PubMed Central) URL: [Link]

-

Title: Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations Source: PubMed URL: [Link]

-

Title: Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study Source: PubMed URL: [Link]

-

Title: Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities Source: PMC (PubMed Central) URL: [Link]

-

Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: AUREMN URL: [Link]

-

Title: NMR free ligand conformations and atomic resolution dynamics Source: Recent URL: [Link]

-

Title: X-ray Crystallography Source: University of Florida URL: [Link]

-

Title: X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor Source: PMC (PubMed Central) URL: [Link]

-

Title: Conformational Analysis Source: University of California, Irvine URL: [Link]

-

Title: Discovery of Cyclopentane-Based Phospholipids as Miltefosine Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri Source: MDPI URL: [Link]

-

Title: Explanation of the role of hydrogen bonding in the structural preferences of small molecule conformers Source: ResearchGate URL: [Link]

-

Title: A cyclochiral conformational motif constructed using a robust hydrogen-bonding network Source: Nature Communications URL: [Link]

-

Title: Capto-dative substitution and cyclopropane geometry. Part 2. X-Ray structure of cis-1,2-dicyano-1,2-diphenylcyclopropane Source: RSC Publishing URL: [Link]

-

Title: X-Ray Crystallography Source: University of Wisconsin-Madison URL: [Link]

-

Title: Cyclopentane Conformational Analysis Source: Scribd URL: [Link]

-

Title: Conformational Analysis of Cycloalkanes Source: Maricopa Open Digital Press URL: [Link]

-

Title: Synthesis of Cyclopentanone and Cyclohexanone Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of Cyclopentanone and Cyclohexanone Derivatives Source: AlQalam Journal of Medical and Applied Sciences URL: [Link]

-

Title: Conformational analysis of cycloalkanes Source: SciSpace URL: [Link]

-

Title: Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders Source: MDPI URL: [Link]

-

Title: Cyclopentane synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Chemical structures of molecules used to demonstrate conformation... Source: ResearchGate URL: [Link]

-

Title: Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: MDPI URL: [Link]

-

Title: Conformational Analysis of Peptidomimetic Drug Leads by NMR Source: YouTube URL: [Link]

-

Title: Exploring the Conformations of Some Cycloalkanes Source: YouTube URL: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cycloalkanes [ch.ic.ac.uk]

- 8. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 9. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 12. A cyclochiral conformational motif constructed using a robust hydrogen-bonding network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. auremn.org.br [auremn.org.br]

- 14. mr.copernicus.org [mr.copernicus.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 20. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]

- 21. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Biocatalytic Synthesis of Enantiopure Aminocyclopentanols: Strategies and Applications

Foreword: The Imperative for Enantiopure Aminocyclopentanols

Enantiomerically pure aminocyclopentanols are not merely chemical curiosities; they are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their rigid cyclopentane framework, adorned with strategically placed amino and hydroxyl groups, provides a versatile scaffold for the development of potent antiviral and anticancer agents, particularly carbocyclic nucleoside analogues.[1][2] These analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, exhibit enhanced stability against enzymatic degradation, a critical attribute for effective therapeutics.[1] The precise stereochemistry of the amino and hydroxyl moieties is paramount, as biological activity is often confined to a single enantiomer.[3] This guide delves into the core biocatalytic strategies for accessing these high-value chiral intermediates, offering a blend of theoretical grounding and practical, field-proven insights for researchers and drug development professionals.

Foundational Strategy: Lipase-Catalyzed Kinetic Resolution

Lipases are a cornerstone of industrial biocatalysis due to their broad substrate scope, high stability in organic solvents, and lack of a requirement for expensive cofactors.[4][5] The principle of kinetic resolution hinges on the differential reaction rates of two enantiomers with an enzyme. In the context of aminocyclopentanols, lipases are typically employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the slower-reacting enantiomer and the acylated product.

The Mechanism and Rationale of Enantioselective Acylation

The enantioselectivity of lipases in the acylation of aminocyclopentanols is governed by the three-dimensional structure of the enzyme's active site. The enzyme preferentially binds one enantiomer in an orientation that facilitates nucleophilic attack by the amino or hydroxyl group on the acyl donor. The choice of acyl donor is critical; activated esters, such as vinyl or isopropenyl acetates, are often preferred as they generate a volatile and non-inhibitory byproduct (acetaldehyde or acetone, respectively), which drives the reaction forward.[5][6]

The selection of the organic solvent is equally crucial. A non-polar, aprotic solvent is generally favored to minimize enzyme denaturation and prevent the hydrolysis of the acyl donor and product. Toluene and diisopropyl ether are commonly employed.[6][7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic aminocyclopentanol.

Materials:

-

Racemic trans-2-aminocyclopentanol

-

Immobilized Lipase B from Candida antarctica (Novozym 435)[8]

-

Vinyl acetate

-

Toluene (anhydrous)

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-